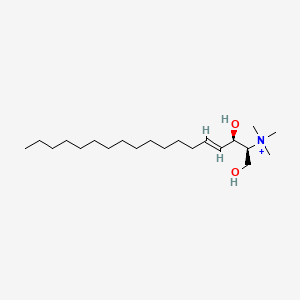
N,N,N-trimethyl-sphingosine
Overview
Description
N,N,N-trimethyl-sphingosine is a derivative of sphingosine, a long-chain amino alcohol that serves as a major base of sphingolipids in mammals . It is an endogenous metabolite of sphingosine produced in various tissues and tumor cell lines . It is known to inhibit the activity of protein kinase C and other kinases essential for active proliferation of tumor cells .
Synthesis Analysis
The biosynthesis of sphingosine, from which N,N,N-trimethyl-sphingosine is derived, occurs primarily in the endoplasmic reticulum and involves multiple enzymatic steps . N,N-dimethylsphingosine and dihydrosphingosine, like the deoxysphingoid bases, are known to induce cell death in various types of malignant cells .Molecular Structure Analysis
The molecular structure of N,N,N-trimethyl-sphingosine is characterized by a long-chain or sphingoid base, which in living tissues is usually linked to a fatty acid via an amide bond . The exact mass of N,N,N-trimethyl-sphingosine is 342.337204 and its formula is C21H44NO2 .Chemical Reactions Analysis
N,N,N-trimethyl-sphingosine has been shown to stereospecifically inhibit the activity of protein kinase C and other kinases essential for active proliferation of tumor cells . It also suppresses tyrosinase activity in NHMs .Physical And Chemical Properties Analysis
N,N,N-trimethyl-sphingosine is a small molecule with a long unsaturated hydrocarbon chain . It is an amphiphilic molecule, enabling its interaction with both hydrophilic and hydrophobic regions of the cell membrane .Scientific Research Applications
- Mechanistically, TMP activates the extracellular signal-regulated kinase (ERK) pathway, leading to the degradation of microphthalmia-associated transcription factor (MITF) and tyrosinase proteins. This downregulation ultimately inhibits melanogenesis .
- Notably, TMP demonstrates stronger inhibition of PKC compared to N,N-dimethylsphingosine and unsubstituted sphingosine .
- These SLNs containing TMP improve the antitumor effect of docetaxel in multidrug-resistant cancer cells .
- TMP, along with its N-methylated counterpart N,N-dimethyl-Sph, inhibits protein kinase C (PKC) activity. This inhibition is essential for controlling platelet activation and endothelial cell function .
Melanogenesis Inhibition
Antitumor Activity
Enhanced Bioavailability in Cancer Therapy
Platelet and Endothelial Cell Regulation
Modulation of Sphingolipid Metabolism
Mechanism of Action
Target of Action
N,N,N-Trimethyl-Sphingosine (TMS) primarily targets Protein Kinase C (PK-C) . PK-C plays a crucial role in cell growth regulation . TMS exhibits a potent inhibitory effect on PK-C activity, which is stronger than that of its analogs, sphingosine (SPN) and N,N-Dimethylsphingosine (DMS) .
Mode of Action
TMS interacts with its target, PK-C, by inhibiting its activity . This inhibition leads to a series of changes in the cell, particularly affecting the phosphorylation of extracellular signal-regulated kinase (ERK) . ERK is related to the degradation of the microphthalmia-associated transcription factor (MITF), a major transcriptional regulator of tyrosinase . The phosphorylation of ERK reduces both MITF and tyrosinase protein levels .
Biochemical Pathways
The action of TMS affects the melanogenesis pathway . Melanogenesis is regulated by balancing a variety of signal transduction pathways, including cyclic adenosine monophosphate/protein kinase A (cAMP/PKA), p38 mitogen-activated protein kinase (p38 MAPK), ERK, and phosphoinositide 3-kinase/Akt (PI3K/Akt) . Activating ERK signaling downregulates melanogenesis by inhibiting MITF activity . This results in the downregulation of tyrosinase, a key enzyme in melanogenesis .
Pharmacokinetics
They are constituents of circulating lipoproteins or transported by other proteins . This suggests that TMS may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The action of TMS leads to significant molecular and cellular effects. Specifically, it reduces melanin in a dose-dependent manner following liposomal TMS treatment . This is due to the downregulation of MITF and tyrosinase via ERK activation . In addition, TMS has been developed as an antitumor agent and has shown inhibitory effects on the growth of various human carcinoma cell lines .
Action Environment
The action, efficacy, and stability of TMS can be influenced by various environmental factors. For instance, the presence of liposomes can enhance the delivery and efficacy of TMS . .
properties
IUPAC Name |
[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4/h17-18,20-21,23-24H,5-16,19H2,1-4H3/q+1/b18-17+/t20-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKJULOVXVISRP-BWMVHVDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44NO2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N-trimethyl-sphingosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



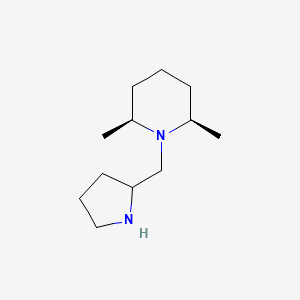
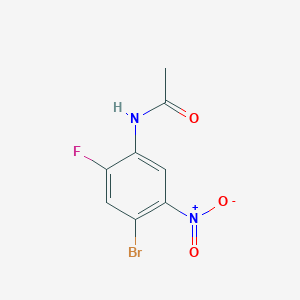

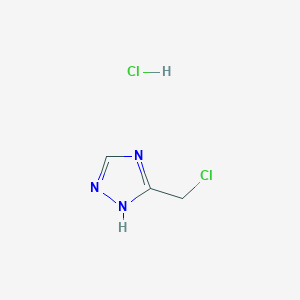

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B3043950.png)
![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)
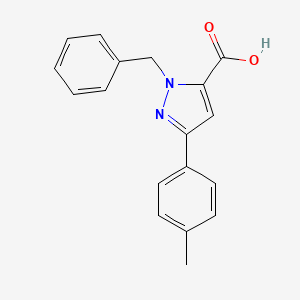
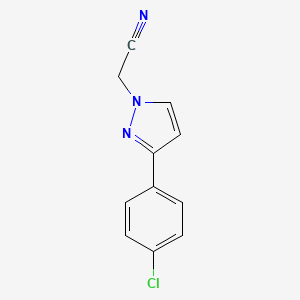

![N'1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-4-pyrazolyl]methylene}-2-chloro-1-benzenesulphonohydrazide](/img/structure/B3043959.png)


